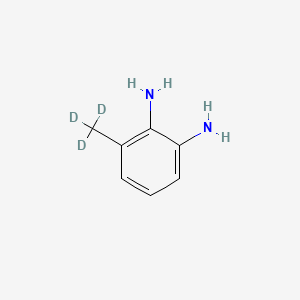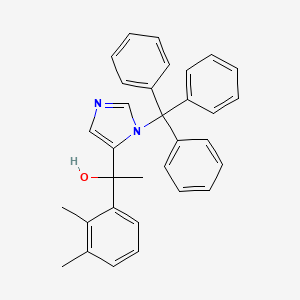
2,3-Diaminotoluene-d3
Übersicht
Beschreibung
2,3-Diaminotoluene-d3 is a deuterated form of 2,3-diaminotoluene, which is an aromatic amine. The compound has the molecular formula C7H7D3N2 and a molecular weight of 125.19 g/mol . It is characterized by the presence of two amino groups (-NH2) attached to a toluene ring, with deuterium atoms replacing the hydrogen atoms at specific positions. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
Wirkmechanismus
Target of Action
2,3-Diaminotoluene-d3, also known as 3-Methyl-o-phenylenediamine , is a chemical compound that is primarily used as an intermediate in the production of dyes, pigments, and other chemical compounds . .
Mode of Action
It is known that 2,3-diaminotoluene can induce cyp1a activity , which suggests that it may interact with cytochrome P450 enzymes in the body. These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.
Biochemical Pathways
For instance, 2,3-Diaminotoluene has been found to induce CYP1A activity , suggesting that it may affect the cytochrome P450 metabolic pathway.
Pharmacokinetics
A method based on short time absorption data in clinical studies and physiologically based mathematical modeling has been proposed to evaluate the pharmacokinetics of cholecalciferol, a compound structurally similar to this compound .
Result of Action
It is known that 2,3-diaminotoluene can induce cyp1a activity , which suggests that it may have effects on the metabolism of various substances in the body.
Biochemische Analyse
Biochemical Properties
It is known that its parent compound, 2,3-Diaminotoluene, interacts with certain enzymes such as CYP1A
Cellular Effects
Its parent compound, 2,3-Diaminotoluene, has been shown to induce CYP1A activity . This suggests that 2,3-Diaminotoluene-d3 may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Diaminotoluene-d3 can be synthesized through the reductive deamination of 2,3-diaminotoluene. This process involves the use of iron oxide catalysts and hydrogen gas under specific reaction conditions . The reaction typically proceeds as follows:
Starting Material: 2,3-Diaminotoluene
Catalyst: Iron oxide
Reaction Conditions: Hydrogen gas, elevated temperature, and pressure
The deuterated form, this compound, can be obtained by using deuterated reagents in the synthesis process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring that the deuterated compound meets the required standards for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Diaminotoluene-d3 undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines with deuterium labeling.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2,3-Diaminotoluene-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of deuterated compounds for various industrial applications
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Diaminotoluene: The non-deuterated form of the compound.
3,4-Diaminotoluene: An isomer with amino groups at different positions.
2,6-Diaminotoluene: Another isomer with different amino group positions.
Uniqueness
2,3-Diaminotoluene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in various studies, making it a valuable tool in scientific research.
Eigenschaften
IUPAC Name |
3-(trideuteriomethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-2-4-6(8)7(5)9/h2-4H,8-9H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUJYHFQHQZBE-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4-Methoxy-2-nitrophenyl)methyl]triphenylphosphonium Bromide](/img/structure/B565580.png)
![2-hydroxyethyl 3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoate](/img/structure/B565582.png)
![4-(2-carboxyethyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B565583.png)
![ethyl 4-(3-methoxy-3-oxopropyl)-3-methyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B565584.png)
![[(E)-3-[4-[(1S,2R)-1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxypropan-2-yl]oxy-3,5-dimethoxyphenyl]prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B565587.png)
![4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid](/img/structure/B565588.png)
![4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8](/img/structure/B565590.png)
![Benzyl [(R)-4-(dimethylamino)-4-oxo-1-(phenylthio)butan-2-YL]carbamate](/img/structure/B565592.png)

